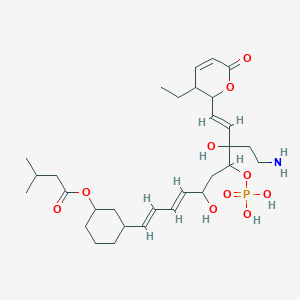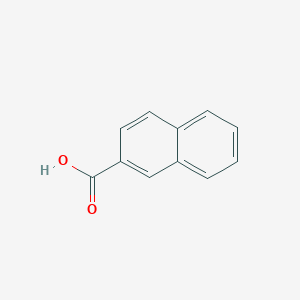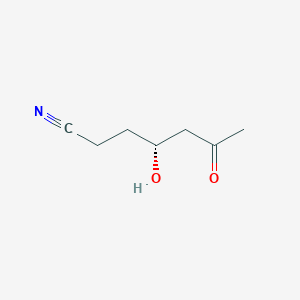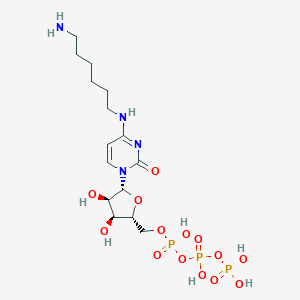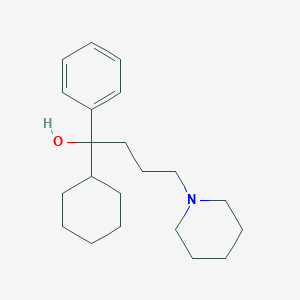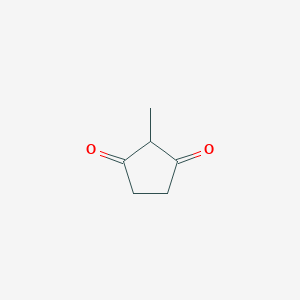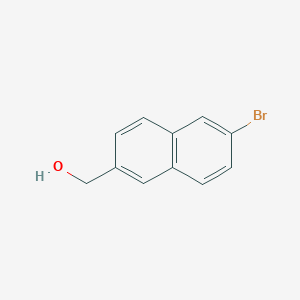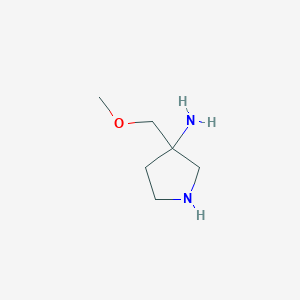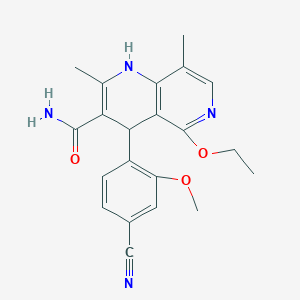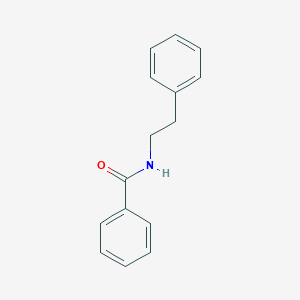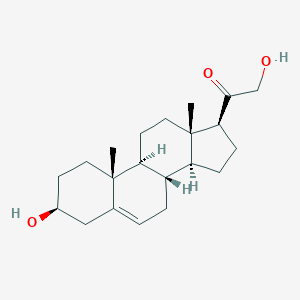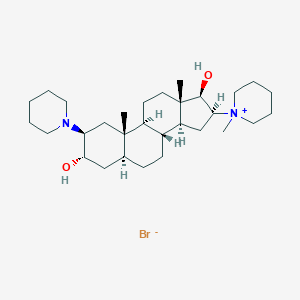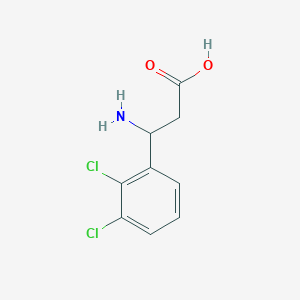
17alpha-Hydroxypregnenolone
Overview
Description
17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This hydroxylation step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . Peak levels of this compound are reached in humans at the end of puberty and then decline. High levels are also achieved during pregnancy . It is known to act as a neuromodulator in the central nervous system and is considered a prohormone in the formation of dehydroepiandrosterone (DHEA), which is itself a prohormone of the sex steroids .
Mechanism of Action
Target of Action
17alpha-Hydroxypregnenolone, also known as 17-Hydroxypregnenolone, is a pregnane (C21) steroid . The primary targets of this compound are the adrenal and gonads where it is metabolized . The mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in these organs plays a crucial role in its metabolism .
Mode of Action
The mode of action of this compound involves the hydroxylation of pregnenolone at the C17alpha position . This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) . The increased pituitary release of adrenocorticotropic hormone (ACTH) drives the increased production of steroid intermediates .
Biochemical Pathways
This compound is an intermediary in the Delta 5 pathway that leads from pregnenolone to dehydroepiandrosterone (DHEA) . It is converted to 17alpha-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione, through the activity of 3alpha-hydroxysteroid dehydrogenase .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the adrenal glands and gonads . The compound’s bioavailability is influenced by the activity of the enzyme 3beta-hydroxysteroid dehydrogenase (3beta-HSD), which allows the formation of 17-hydroxyprogesterone (17-OHPG) from 17-hydroxypregnenolone .
Result of Action
As a result of its action, this compound acts as a precursor for cortisol and sex steroids . It is also a known neuromodulator, specifically known to modulate locomotion .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its levels peak in humans at the end of puberty and then decline . High levels are also achieved during pregnancy . The enzyme activity involved in its metabolism can also be affected by various factors, impacting the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving 17alpha-Hydroxypregnenolone are mediated by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) present in the adrenal and gonads . This enzyme performs the hydroxylation of pregnenolone at the C17α position to form this compound . The compound then serves as a prohormone in the formation of DHEA through the enzyme 17,20 lyase .
Cellular Effects
This compound influences various cellular processes. It is known to modulate locomotion in the central nervous system . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these interactions are complex and depend on various factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to DHEA through the action of the enzyme 17,20 lyase, a process that influences the levels of sex steroids in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, peak levels of this compound are reached in humans at the end of puberty and then decline . High levels are also achieved during pregnancy .
Metabolic Pathways
This compound is involved in the Δ5 pathway that leads from pregnenolone to DHEA . It interacts with enzymes like CYP17A1 and 17,20 lyase in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through hydroxylation at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of bacteria or fungi that express the enzyme 17alpha-hydroxylase. These microorganisms are cultured under controlled conditions to optimize the yield of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 17alpha-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C17alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 17alpha-Hydroxyprogesterone.
Reduction: Pregnenolone.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones.
Biology: It serves as a neuromodulator and is involved in the regulation of locomotion.
Medicine: It is used in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference material in analytical chemistry
Comparison with Similar Compounds
Pregnenolone: A precursor to 17alpha-Hydroxypregnenolone, involved in the synthesis of various steroid hormones.
17alpha-Hydroxyprogesterone: An oxidation product of this compound, involved in the synthesis of glucocorticosteroids and androstenedione.
Dehydroepiandrosterone (DHEA): A downstream product of this compound, serving as a precursor to sex steroids
Uniqueness: this compound is unique in its dual role as both a prohormone and a neuromodulator. Its ability to be converted into multiple steroid hormones and its involvement in neurological functions distinguish it from other similar compounds .
Properties
CAS No. |
387-79-1 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
JERGUCIJOXJXHF-ZYJWKOIDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
melting_point |
266 - 271 °C |
| 387-79-1 | |
physical_description |
Solid |
Synonyms |
17 alpha Hydroxypregnenolone 17 alpha-Hydroxypregnenolone 17 Hydroxypregnenolone 17-alpha-Hydroxypregnenolone 17-Hydroxypregnenolone 17-Hydroxypregnenolone, (3alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer 17-Hydroxypregnenolone, (3beta,17alpha)-Isomer 17alpha Hydroxypregnenolone 17alpha-Hydroxypregnenolone Hydroxypregnenolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


